molecular formula C22H21N3O5S B2874831 3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxamide CAS No. 477295-24-2

3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxamide

Cat. No.: B2874831
CAS No.: 477295-24-2
M. Wt: 439.49
InChI Key: HLKYKVGNAPNAMH-UHFFFAOYSA-N
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Description

3-(4-(N,N-Diallylsulfamoyl)benzamido)benzofuran-2-carboxamide is a novel, research-grade small molecule based on the benzofuran scaffold, designed for investigative applications in medicinal chemistry and drug discovery. The core benzofuran structure is a privileged motif in medicinal chemistry, known for its diverse biological activities and presence in pharmacologically active compounds . This particular derivative features a complex substitution pattern, including a diallylsulfamoyl benzamido group at the C3 position, which may be synthesized using advanced methods such as palladium-catalyzed C–H arylation to build molecular complexity efficiently . Potential Research Applications and Value Benzofuran-2-carboxamide derivatives demonstrate significant potential in oncology research. They have shown promising anticancer activity against various cancer cell lines, with structure-activity relationship (SAR) studies indicating that specific substitutions on the benzofuran core can enhance potency and selectivity toward cancerous cells while minimizing effects on normal cells . The incorporation of specific functional groups, such as the diallylsulfamoyl moiety in this compound, is a strategy often explored to modulate the molecule's physicochemical properties and its interaction with biological targets. Furthermore, structurally similar benzofuran-2-carboxamides have exhibited notable neuroprotective and antioxidant properties in preclinical models. Research on analogous compounds has demonstrated their ability to protect neuronal cells from excitotoxicity induced by overactivation of NMDA receptors, a pathway implicated in stroke and neurodegenerative diseases . Some derivatives also function as modulators of amyloid-beta (Aβ42) aggregation, making them useful pharmacological tools for studying Alzheimer's disease pathogenesis . The versatility of the benzofuran-2-carboxamide scaffold makes this compound a valuable candidate for probing these and other biological mechanisms. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any veterinary use. Researchers are responsible for verifying the compound's identity and purity prior to use.

Properties

IUPAC Name

3-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-3-13-25(14-4-2)31(28,29)16-11-9-15(10-12-16)22(27)24-19-17-7-5-6-8-18(17)30-20(19)21(23)26/h3-12H,1-2,13-14H2,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKYKVGNAPNAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran ring can be constructed through a cyclization reaction involving a phenol derivative and a suitable halogenated compound under basic conditions.

    Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction between the benzofuran derivative and a suitable benzoyl chloride.

    Attachment of the Sulfamoyl Group:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s biological activities make it a candidate for studies on its effects on various biological systems, including its potential as an anti-tumor or antibacterial agent.

    Medicine: Due to its diverse biological activities, it is being investigated for potential therapeutic applications, including as an anti-cancer or anti-viral drug.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-tumor effects. The exact molecular targets and pathways involved would depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations :

Core Structure : All compounds share the benzofuran-2-carboxamide scaffold, suggesting its role as a pharmacophore. The 3-position substitution varies, influencing target selectivity and physicochemical properties.

Sulfamoyl groups are known to enhance solubility and enzyme-binding affinity (e.g., carbonic anhydrase inhibition) . Tetrahydroacridin (Compound 13): The tetrahydroacridin moiety is associated with acetylcholinesterase inhibition, a target in Alzheimer’s disease .

Synthesis: The target compound likely follows a similar pathway to SI106, involving oxalyl chloride-mediated activation of the benzoic acid derivative, followed by coupling with 3-aminobenzofuran-2-carboxamide. Yields for sulfamoyl derivatives may be lower due to steric challenges.

Key Differences :

  • Solubility : Sulfamoyl groups (target compound, SI106 analog) enhance water solubility compared to alkyl/aryl substituents (e.g., 4-methylphenyl in ).
  • Metabolic Stability : Allyl groups in the target compound may undergo oxidation, whereas cyclopropyl () or aromatic groups () are more stable.

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